4-Chloropyridine-2-carboxamide
Overview
Description
4-Chloropyridine-2-carboxamide is a versatile chemical compound with the molecular formula C6H5ClN2O and a molecular weight of 156.57 g/mol . It is primarily used as a building block in the synthesis of various chemical compounds . This compound is characterized by its off-white solid form and is known for its stability under inert gas conditions .
Mechanism of Action
Target of Action
4-Chloropyridine-2-carboxamide is a pyrimidine derivative . Pyrimidines are known to display a range of pharmacological effects including anti-inflammatory . The primary targets of pyrimidine-based anti-inflammatory agents are the COX-1 and COX-2 enzymes .
Mode of Action
The mechanism of action of pyrimidine-based anti-inflammatory agents, such as this compound, is associated with the inhibition of prostaglandin E2 (PGE2) generated by COX enzymes . Like other non-steroidal anti-inflammatory drugs (NSAIDs), these agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of PGE2 .
Biochemical Pathways
The inhibition of COX enzymes and the subsequent reduction in PGE2 production affect the inflammatory response in the body . PGE2 is a vital inflammatory mediator, and its reduction can lead to a decrease in inflammation and associated symptoms .
Pharmacokinetics
It is known that the compound is a solid at room temperature , and its solubility in various solvents may affect its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory properties . By inhibiting the production of PGE2, an important mediator of inflammation, this compound can potentially reduce inflammation and associated symptoms .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound include temperature and storage conditions . The compound should be stored in a dry, ventilated, and dark place . It is also important to handle the compound with care to avoid skin and eye irritation .
Biochemical Analysis
Biochemical Properties
The available data does not provide specific information about the enzymes, proteins, and other biomolecules it interacts with .
Cellular Effects
There is no available data on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
There is no available data on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is no available data on the changes in the effects of 4-Chloropyridine-2-carboxamide over time in laboratory settings, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is no available data on how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
There is no available data on the metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with .
Transport and Distribution
There is no available data on how this compound is transported and distributed within cells and tissues .
Subcellular Localization
There is no available data on the subcellular localization of this compound and any effects on its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyridine-2-carboxamide typically involves the chlorination of pyridine derivatives followed by amide formation. One common method involves the reaction of 4-chloropyridine with ammonia or an amine under controlled conditions to form the carboxamide . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes followed by amide formation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques helps in achieving consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloropyridine-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
4-Chloropyridine-2-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Chloropyridine-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an amide.
4-Chloro-N-methyl-2-pyridinecarboxamide: A methylated derivative with similar properties.
5-Chloropyridine-2-yl-methylene hydrazine carbothioamide: A related compound with significant biological activity.
Uniqueness
4-Chloropyridine-2-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-chloropyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHHOUUTBZSYJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90307535 | |
Record name | 4-Chloropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90307535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99586-65-9 | |
Record name | 4-Chloropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90307535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloropyridine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can computational chemistry predict the effectiveness of corrosion inhibitors derived from 4-Chloropyridine-2-carboxamide?
A2: While this compound itself is not a corrosion inhibitor, research suggests that molecules with similar structures, like 4-methyl-2-aminopyridine-4-carboxylate, demonstrate potential as corrosion inhibitors []. Computational chemistry, particularly Density Functional Theory (DFT), can be used to predict the effectiveness of these compounds. By analyzing quantum chemical parameters like EHOMO (energy of the highest occupied molecular orbital), ELUMO (energy of the lowest unoccupied molecular orbital), energy gap (ΔE), hardness (η), and softness (σ), researchers can estimate the corrosion inhibition potential of various derivatives []. For instance, molecules with higher EHOMO, lower ELUMO, and a smaller energy gap tend to exhibit better inhibition properties []. This computational approach allows for the screening and design of more effective corrosion inhibitors based on structural similarities to this compound and its derivatives.
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